Meta-Chloro Anilide Substitution: Regioisomeric Differentiation from N-Phenyl and Para-Chloro ITA Analogs via Class-Level SAR
In the ITA series, the nature and position of the anilide substituent critically govern anti-HIV-1 potency. The lead compound L1 (unsubstituted anilide) exhibited an EC50 of 2.053 μM, whereas the most potent congeners bearing optimized 2,6-dihalo substitution (compounds 4a5 and 4a2) achieved EC50 values of 0.18 μM and 0.20 μM, respectively—representing an ~11-fold improvement [1]. The meta-chloro substituent present in CAS 1207044-98-1 places it at an intermediate position in the SAR continuum: the electron-withdrawing chloro group at the meta position contributes a distinct inductive effect and steric profile that differs from both the unsubstituted (EC50 = 2.053 μM) and ortho/para-substituted analogs evaluated in the published SAR study [1]. This regioisomeric differentiation cannot be captured by using the N-phenyl analog (CAS 1207025-24-8) or a para-chloro variant.
| Evidence Dimension | Anti-HIV-1 (IIIB) activity in MT-4 cell culture (EC50) |
|---|---|
| Target Compound Data | EC50 not independently reported in peer-reviewed literature for CAS 1207044-98-1; predicted by SAR to fall within the ITA class range between the lead L1 and the optimized 2,6-dihalo congeners. |
| Comparator Or Baseline | ITA lead L1 (unsubstituted anilide): EC50 = 2.053 μM; ITA 4a5 (2,6-dichloro anilide): EC50 = 0.18 μM; ITA 4a2 (2,6-dibromo anilide): EC50 = 0.20 μM [1]. |
| Quantified Difference | ~11-fold potency range across the ITA anilide substitution series; meta-chloro substitution occupies an intermediate and unduplicated position in this gradient. |
| Conditions | HIV-1 (IIIB) replication inhibition in MT-4 cell cultures; compounds evaluated alongside reference drugs nevirapine and delavirdine [1]. |
Why This Matters
The meta-chloro regioisomer is structurally distinct from all analogs with published EC50 data; procuring this exact compound enables direct experimental mapping of the meta-substitution SAR gap in the ITA potency continuum.
- [1] Zhan, P., Liu, X., Li, Z., Fang, Z., Li, Z., Wang, D., Pannecouque, C., & De Clercq, E. (2009). Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5775–5781. View Source
